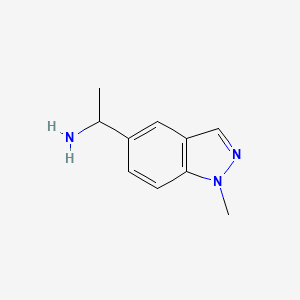

5-(1-Aminoethyl)-1-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(11)8-3-4-10-9(5-8)6-12-13(10)2/h3-7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCLQXYFMBRMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(N=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

For ¹H-NMR , one would expect to observe distinct signals for each unique proton in the molecule. The spectrum would show signals for the aromatic protons on the indazole ring, the N-methyl protons, the methine (CH) proton of the aminoethyl group, the methyl (CH₃) protons of the aminoethyl group, and the amine (NH₂) protons. Key information would be derived from:

Chemical Shift (δ): The position of the signal, indicating the electronic environment of the proton. Aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while aliphatic protons would be upfield. The N-methyl signal would likely appear around 3.5-4.0 ppm.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting): The splitting pattern (e.g., singlet, doublet, quartet) reveals the number of adjacent protons, helping to establish connectivity. For instance, the CH proton would likely be a quartet due to the adjacent CH₃ group, and the CH₃ of the ethyl group would be a doublet.

A hypothetical ¹H-NMR data table would resemble the following:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | Pattern | #H | Aromatic-H |

| Value | Pattern | #H | Aromatic-H |

| Value | Pattern | #H | Aromatic-H |

| Value | Quartet (q) | 1H | -CH(NH₂)- |

| Value | Singlet (s) | 3H | N-CH₃ |

| Value | Broad (br) | 2H | -NH₂ |

| Value | Doublet (d) | 3H | -CH(NH₂)CH₃ |

¹³C-NMR spectroscopy provides information on the carbon skeleton. A proton-decoupled ¹³C-NMR spectrum would show a single peak for each unique carbon atom. The aromatic and indazole ring carbons would appear downfield (110-150 ppm), while the aliphatic carbons of the N-methyl and aminoethyl groups would be found in the upfield region.

A representative ¹³C-NMR data table would be structured as follows:

| Chemical Shift (ppm) | Assignment |

| Values (multiple) | Aromatic and Indazole Carbons |

| Value | -CH(NH₂)- |

| Value | N-CH₃ |

| Value | -CH(NH₂)CH₃ |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecule, [M+H]⁺. For 5-(1-Aminoethyl)-1-methyl-1H-indazole (C₁₀H₁₃N₃, Molecular Weight: 175.23 g/mol ), the expected parent ion would appear at a mass-to-charge ratio (m/z) of 176.24.

Fragmentation analysis (MS/MS) of the parent ion would reveal characteristic losses that help confirm the structure. A likely and significant fragmentation pathway would be the cleavage of the C-C bond adjacent to the amino group (α-cleavage), resulting in the loss of a methyl radical followed by the formation of a stable iminium ion or other resonance-stabilized fragments.

A potential ESI-MS fragmentation data table would look like this:

| m/z Value | Proposed Fragment Ion |

| 176.24 | [M+H]⁺ (Parent Ion) |

| Value | Fragment from loss of NH₃ |

| Value | Fragment from cleavage of ethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. This technique is excellent for identifying the presence of functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl and ethyl groups) would be just below 3000 cm⁻¹.

N-H Bending: The amine scissoring vibration usually occurs in the 1590-1650 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring and indazole ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

C-N Stretching: These vibrations would be found in the fingerprint region, typically between 1000-1350 cm⁻¹.

A summary of expected IR data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| >3000 | C-H Stretch | Aromatic C-H |

| <3000 | C-H Stretch | Aliphatic C-H |

| 1590-1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1450-1600 | C=C / C=N Stretch | Aromatic/Indazole Ring |

X-ray Crystallography for Definitive Solid-State Structure Determination

The resulting data would include:

| Crystallographic Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | A specific symmetry group (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Bond Lengths & Angles | Precise measurements for all bonds and angles in the molecule |

| Hydrogen Bonding Details | Donor-acceptor distances and angles |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₁₀H₁₃N₃) to confirm its purity and empirical formula.

The theoretical percentages for C₁₀H₁₃N₃ are:

Carbon (C): (120.11 / 175.23) * 100% = 68.59%

Hydrogen (H): (13.10 / 175.23) * 100% = 7.48%

Nitrogen (N): (42.02 / 175.23) * 100% = 23.98%

Experimental results from an elemental analyzer would be expected to be very close to these theoretical values, typically within ±0.4%.

| Element | Theoretical % | Experimental % |

| Carbon | 68.59 | Value ± 0.4% |

| Hydrogen | 7.48 | Value ± 0.4% |

| Nitrogen | 23.98 | Value ± 0.4% |

Structure Activity Relationship Sar Studies of 5 1 Aminoethyl 1 Methyl 1h Indazole and Its Derivatives

Influence of the Indazole-5-yl Moiety on Biological Potency

The indazole nucleus itself is a crucial pharmacophore, a molecular framework that carries the essential features for biological activity. nih.gov This bicyclic aromatic system is often involved in critical binding interactions, such as π-π stacking with aromatic amino acid residues in a target protein's binding pocket. researchgate.net The specific point of attachment of side chains on the indazole ring is a key determinant of potency and selectivity.

Substitution at the C-5 position of the benzene (B151609) portion of the indazole ring has been shown to be particularly important for modulating biological activity. nih.gov Research on various indazole-based compounds has demonstrated that the nature, size, and electronic properties of the substituent at this position can drastically alter the compound's affinity for its target. For instance, in a series of 1H-indazole-3-amine derivatives designed as antitumor agents, the substituent on the benzene ring at the C-5 position had a significant effect on anti-proliferative activity against the Hep-G2 cell line. nih.gov This highlights that the C-5 position is a strategic site for modification to optimize biological effect. The placement of the (1-aminoethyl) group at the C-5 position, therefore, directs the key interactive functionality of the molecule towards a specific region within the receptor's binding site, making this positional isomer distinct from, for example, a C-4 or C-6 substituted analogue.

Contribution of the Ethylamino Side Chain to Pharmacological Activity

The ethylamino side chain at the C-5 position introduces several critical features that profoundly influence the pharmacological profile of the molecule. This side chain imparts both a degree of flexibility and specific chemical properties that are essential for molecular recognition.

Basic Amine Group : The primary amine provides a basic center that is typically protonated at physiological pH. This positive charge can form strong ionic interactions, or salt bridges, with acidic amino acid residues like aspartate or glutamate (B1630785) within a binding site. nih.gov Such ionic bonds can significantly enhance binding affinity and anchor the ligand in an optimal orientation. Furthermore, the amine's hydrogen atoms can act as hydrogen bond donors, forming directed interactions that contribute to binding specificity. nih.gov Studies on other scaffolds have shown that the presence of a polar amino functionality can be crucial for high-affinity binding. nih.gov

Chirality : The presence of a methyl group on the carbon adjacent to the amino group creates a chiral center. This means the side chain can exist as two distinct enantiomers (R and S). It is common for biological targets, which are themselves chiral, to exhibit stereospecificity, binding one enantiomer with significantly higher affinity than the other. This differential binding can lead to one enantiomer being responsible for the desired pharmacological activity while the other may be inactive or contribute to off-target effects.

Length and Flexibility : The two-carbon (ethyl) linker provides a specific spatial distance between the indazole core and the terminal amino group. This spacing is often critical for bridging two interaction points within a receptor pocket. The flexibility of the ethyl chain allows the amino group to adopt the most favorable conformation for binding.

Impact of N1-Methylation on Molecular Recognition and Target Binding Affinity

The alkylation of the indazole nitrogen is a common strategy in medicinal chemistry to modulate a compound's properties, and the choice between N-1 and N-2 substitution can have a profound impact on biological activity. nih.gov For 5-(1-Aminoethyl)-1-methyl-1H-indazole, the methyl group is fixed at the N-1 position.

N-1 methylation has several consequences for molecular recognition:

Loss of a Hydrogen Bond Donor : The unsubstituted 1H-indazole has an N-H group that can act as a hydrogen bond donor. This interaction is often a key anchoring point to a biological target. Methylation at the N-1 position removes this capability. In some cases, this can lead to a significant loss of potency. For example, the 1-methyl analog of an indazole-based serotonin (B10506) receptor agonist was found to be markedly less potent than its N-H counterpart, suggesting the N-H was critical for receptor interaction. nih.gov

Increased Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Steric Influence : The methyl group occupies space and can introduce steric hindrance. This can either prevent the molecule from binding to an undesired off-target or, conversely, clash with the desired target site, reducing affinity. However, it can also induce a conformational change that is more favorable for binding.

Modulation of Potency : The effect of N1-alkylation is highly dependent on the specific biological target. While it can decrease activity in some cases, in others it has been shown to enhance it. For instance, N-1 alkylation of certain indazole-3-carboxamides was found to increase their antagonist affinity for the 5-HT4 receptor. acs.org This indicates that the N-1 position is a key "tuning" site for optimizing target affinity and selectivity.

Analysis of Substituent Effects on Overall Biological Profile

For example, substitutions on the benzene ring of the indazole core can have a dramatic impact. In one study of anticancer indazole derivatives, adding fluorine atoms to a phenyl ring attached at C-3 significantly altered potency. rsc.org A similar principle applies to the core indazole ring itself. Introducing small, electron-withdrawing groups like halogens (F, Cl) or electron-donating groups (e.g., methoxy) at other available positions (C-3, C-4, C-6, C-7) would alter the electronic distribution of the indazole ring system, potentially affecting its binding properties and metabolic stability.

The table below, derived from SAR data on antiproliferative indazole derivatives, illustrates how different substituents on the indazole scaffold can influence biological activity against a cancer cell line. rsc.org

| Compound | R1 Group (at Indazole C6) | R2 Group (at Indazole C3) | Antiproliferative Activity IC50 (µM) against 4T1 cells |

|---|---|---|---|

| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | >10 |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 0.23 |

| 2g | 6-(piperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 0.89 |

| 2h | 6-(4-isopropylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 1.02 |

| 2o | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-2-chloro-3,5-dimethoxystyryl | 1.34 |

This data clearly shows that even subtle changes, such as replacing a phenyl ring with a pyridine (B92270) ring (2a vs. 2f), or altering the alkyl substituent on a piperazine (B1678402) moiety (2f vs. 2g vs. 2h), can lead to significant changes in biological potency. rsc.org

Development of Pharmacophore Models from SAR Data

The collection of SAR data allows for the development of pharmacophore models, which are three-dimensional representations of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.gov These models are crucial tools in modern drug discovery.

For indazole derivatives, pharmacophore modeling helps to distill complex SAR data into a clear set of rules for binding. For example, a study on indazole-based inhibitors of HIF-1α led to a five-point pharmacophore model that identified one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic ring features as necessary for activity. nih.govtandfonline.com Similarly, a pharmacophore model for indazole-based estrogen receptor alpha (ERα) inhibitors consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idresearchgate.net

By analyzing the SAR of a series of analogs of this compound, a hypothetical pharmacophore model could be constructed. This model would likely include:

An aromatic feature corresponding to the indazole ring.

A hydrogen bond acceptor feature (the N-2 nitrogen of the indazole).

A positive ionizable feature representing the protonated amine of the side chain.

A hydrophobic feature for the N-1 methyl group.

Defined spatial relationships and excluded volumes that dictate the required positioning of these features for optimal target binding.

Such models, derived from experimental SAR data and often refined with computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, provide a powerful predictive framework for designing new derivatives with improved potency and selectivity. researchgate.net

Pharmacological Investigations and Biological Activities Pre Clinical Research Focus

Enzyme Inhibition Studies

S-Adenosyl-L-Homocysteine Hydrolase (SAHH) Inhibition

S-adenosyl-L-homocysteine hydrolase (SAHH) is an enzyme that plays a crucial role in cellular methylation reactions, which are vital for lymphocyte function. researchgate.netnih.gov Inhibition of SAHH leads to the accumulation of S-adenosyl-L-homocysteine (SAH), a product that can feedback-inhibit methyltransferase enzymes. researchgate.netnih.govresearchgate.net This mechanism has made SAHH a target for developing immunosuppressive agents. researchgate.netnih.gov While various compounds have been identified as SAHH inhibitors, including reversible inhibitors like DZ2002, there is no specific published data detailing the inhibitory activity of 5-(1-Aminoethyl)-1-methyl-1H-indazole against this enzyme. researchgate.netnih.gov

Protein Kinase Inhibition (e.g., Akt, ROCK-II, Lck Tyrosine Kinase, Cyclin-Dependent Kinase 2)

The indazole core structure is a well-established scaffold in the development of inhibitors for a wide array of protein kinases, which are key regulators of cellular processes. google.comacs.org Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. google.com

Akt (Protein Kinase B): The indazole structure has been utilized to develop potent and selective inhibitors of Akt, a serine/threonine kinase central to cell survival and growth pathways. acs.org

ROCK-II: Indazole-based compounds have been synthesized and identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), with some showing activity in the nanomolar range against the ROCK-II isoform. nih.gov

Lck Tyrosine Kinase: No specific data is available for this compound.

Cyclin-Dependent Kinase 2 (CDK2): No specific data is available for this compound.

A patent for 5-substituted indazoles claims their utility as inhibitors for several kinases, including Akt and ROCK, though specific data for the compound is not provided. google.com

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases are enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. nih.govmaastrichtuniversity.nl Different isoforms of NOS exist, including neuronal NOS (nNOS) and inducible NOS (iNOS). maastrichtuniversity.nl Certain indazole derivatives, notably 7-nitroindazole, have been identified as inhibitors of NOS, with some selectivity for the neuronal isoform. nih.gov However, there are no published studies evaluating the effect of this compound on any NOS isoform.

HIV Protease Inhibition

HIV-1 protease is an essential enzyme for the lifecycle of the human immunodeficiency virus, making it a critical target for antiretroviral therapy. nih.govnih.govmdpi.commdpi.com The development of protease inhibitors has been a cornerstone of managing HIV/AIDS. nih.govnih.gov While a vast number of inhibitors have been designed and synthesized, there is no available research indicating that this compound has been investigated as an inhibitor of HIV protease. nih.govnih.govmdpi.commdpi.comyoutube.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications. nih.govnih.gov The primary class of CA inhibitors is the sulfonamides. nih.gov There is no scientific literature available that assesses the inhibitory potential of this compound against carbonic anhydrase.

Receptor Binding and Modulation Studies

The indazole motif serves as a bioisostere for the indole (B1671886) nucleus found in many biologically active molecules, including neurotransmitters like serotonin (B10506). nih.govacs.org This has led to the exploration of indazole analogs as ligands for various receptors. For instance, certain indazole derivatives have been evaluated as agonists for serotonin 5-HT2 receptors. nih.govacs.org Additionally, a compound containing a 7-methyl-1H-indazol-5-yl moiety was discovered to be a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. nih.gov However, no studies have been published that specifically report on the receptor binding or modulation properties of this compound.

Serotonin Receptor (e.g., 5-HT2, 5-HT6, 5-HT1A) Agonism and Antagonism

There is currently no specific information available from preclinical studies detailing the agonistic or antagonistic activities of this compound at serotonin 5-HT2, 5-HT6, or 5-HT1A receptors. The interaction of various indazole-containing compounds with serotonin receptors is a known area of research, with different derivatives exhibiting a range of affinities and functional activities. However, without specific binding assays and functional studies on this compound, its profile as a serotonergic agent remains uncharacterized.

Cannabinoid Receptor (CB1) Binding Activity

Alpha-2 Adrenergic Receptor (α2) and Imidazoline (B1206853) I1 Receptor Selectivity

The selectivity profile of this compound for alpha-2 adrenergic and imidazoline I1 receptors has not been reported in available preclinical research. While some heterocyclic compounds are known to interact with these receptors, which are involved in the regulation of blood pressure and other physiological processes, specific binding and functional data for this compound are absent from the current scientific literature.

Antiproliferative and Antineoplastic Activities in In Vitro and In Vivo Models

In vitro and in vivo studies evaluating the antiproliferative and antineoplastic activities of this compound have not been published. The indazole core is present in several approved and investigational anticancer agents. These compounds often exert their effects through mechanisms such as kinase inhibition. However, the potential for this compound to inhibit cancer cell growth remains to be investigated.

Antimicrobial and Antiparasitic Evaluations

There is no available data from preclinical evaluations of this compound for any antimicrobial or antiparasitic activities. Although various nitrogen-containing heterocyclic compounds, including some indazoles, have been explored for their potential to combat infectious diseases, the specific activity of this compound against bacteria, fungi, or parasites is unknown.

Anti-inflammatory and Analgesic Properties

Preclinical studies detailing the anti-inflammatory and analgesic properties of this compound are not found in the accessible scientific literature. Indazole derivatives have been investigated for their potential to alleviate pain and inflammation, often through mechanisms involving the inhibition of inflammatory mediators. However, without specific in vitro or in vivo models, the potential of this compound in this therapeutic area is yet to be determined.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting the physicochemical properties and reactivity of molecules. DFT calculations for indazole derivatives are typically performed using functionals such as B3LYP or M06-2X combined with basis sets like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov These calculations provide a foundational understanding of the molecule's electronic landscape, which dictates its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govpku.edu.cn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy of these orbitals and the magnitude of the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and kinetic stability. acadpubl.eu

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu For 5-(1-Aminoethyl)-1-methyl-1H-indazole, FMO analysis can identify the regions of the molecule most likely to participate in electron-transfer processes. The HOMO is often localized on the electron-rich indazole ring system, while the LUMO may be distributed across the aromatic system, indicating its susceptibility to nucleophilic attack.

Table 1: Conceptual Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. pku.edu.cn | A higher HOMO energy indicates a stronger electron-donating capability, likely centered on the indazole ring or amino group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. pku.edu.cn | A lower LUMO energy suggests a greater propensity to accept electrons, indicating sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap signifies higher chemical reactivity, lower kinetic stability, and greater polarizability. acadpubl.eu |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive behavior. nih.govnih.gov MEP maps illustrate regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack. acadpubl.eunih.gov Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the lone pair of the amino group, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential might be observed around the hydrogen atoms of the amino group and the methyl group.

The Fukui function provides a more quantitative measure of the reactivity at a specific atomic site within a molecule. It quantifies the change in electron density at a given point when the total number of electrons in the system changes, thereby identifying the most nucleophilic and electrophilic sites. researchgate.net

Table 2: Conceptual Molecular Electrostatic Potential (MEP) Map Regions

| Molecular Region | Expected Potential | Color Code | Predicted Reactivity |

|---|---|---|---|

| Indazole Ring Nitrogens | Negative | Red | Susceptible to electrophilic attack; hydrogen bond acceptor. nih.gov |

| Amino Group Nitrogen | Negative | Red | Susceptible to electrophilic attack; hydrogen bond acceptor. |

| Amino Group Hydrogens | Positive | Blue | Susceptible to nucleophilic attack; hydrogen bond donor. nih.gov |

| Aromatic Hydrogens | Slightly Positive | Blue/Green | Weakly susceptible to nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. researchgate.net For this compound, MD simulations can be used to explore its preferred conformations in an aqueous solution and to assess the stability of its complex with a target protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing insights that are crucial for understanding its mechanism of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov By analyzing a series of related compounds, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. jmchemsci.com For indazole derivatives, QSAR studies have been employed to predict their inhibitory activities against various biological targets. nih.gov A QSAR model for this compound could be developed to predict its potency based on calculated descriptors, thereby guiding the synthesis of new analogs with potentially improved efficacy.

Molecular Docking Studies for Ligand-Target Interaction Characterization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used to characterize the interactions between a small molecule and its protein target at the atomic level. nih.govmdpi.com For this compound, docking studies can be performed against a specific protein target to predict its binding mode and estimate its binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.gov These studies can identify crucial amino acid residues in the active site that interact with the indazole core, the aminoethyl side chain, and the methyl group, providing a structural basis for its biological activity and a roadmap for rational drug design. For instance, studies on similar indazole derivatives have explored their binding to targets like the renal cancer receptor (PDB ID: 6FEW). nih.gov

Table 3: Potential Protein Targets for Docking Studies of Indazole Derivatives

| Protein Target Class | Example PDB ID | Therapeutic Area | Significance of Interaction |

|---|---|---|---|

| Kinases | 6FEW (DDR1) | Oncology | Indazole is a common scaffold in kinase inhibitors; docking can reveal key interactions with the ATP-binding site. nih.gov |

| Bacterial Enzymes | 1JYS (SAH/MTAN) | Infectious Disease | Docking can elucidate how indazole compounds inhibit bacterial quorum sensing mechanisms. nih.gov |

| Fungal Enzymes | Not specified | Infectious Disease | Studies show indazoles can target fungal enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com |

Assessment of Molecular Stability using Computational Methods (e.g., Bond Dissociation Energies)

The stability of a molecule can be assessed computationally by calculating parameters such as Bond Dissociation Energy (BDE). BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond and serves as a direct measure of the bond's strength. nih.govnrel.gov DFT methods, particularly with functionals like M06-2X, have proven effective in accurately calculating BDEs for aromatic compounds. nih.gov For this compound, calculating the BDE for various bonds (e.g., C-N, N-H, C-H) can help identify the weakest bond in the molecule. This information is crucial for predicting its metabolic fate and potential degradation pathways, as bonds with lower BDEs are more susceptible to breaking. researchgate.net

Future Research Directions and Translational Potential

Rational Design of Novel Analogs with Improved Selectivity and Potency

The rational design of analogs based on the 5-(1-Aminoethyl)-1-methyl-1H-indazole scaffold is a primary avenue for future research. The goal is to systematically modify its structure to enhance potency against specific biological targets while improving selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of key substituents. nih.govnih.gov

Key areas for structural modification include:

The Aminoethyl Side Chain: The chirality, length, and nature of the amine (primary, secondary, or tertiary) can be altered to optimize interactions with target proteins. For instance, incorporating different alkyl or aryl groups on the nitrogen atom could probe specific hydrophobic pockets within a binding site.

The Indazole Core: Substitution at other positions on the benzene (B151609) ring of the indazole (e.g., C3, C4, C6, C7) with various functional groups (halogens, hydroxyls, methoxy (B1213986) groups) can modulate the electronic properties and metabolic stability of the molecule. acs.org

The N1-Methyl Group: While the methyl group at the N1 position stabilizes one of the two possible indazole tautomers, exploring other small alkyl or functionalized groups could fine-tune the molecule's steric and electronic profile, potentially improving target engagement and pharmacokinetic properties. acs.orgsemanticscholar.org

For example, SAR studies on indazole-3-carboxamides have shown that the specific placement of the amide linker is critical for activity against the calcium-release activated calcium (CRAC) channel, a target in inflammatory diseases. nih.gov Analogously, systematic modification of this compound could lead to potent and selective modulators of new targets. Fragment-based drug design and virtual screening are powerful strategies to identify initial hit compounds and guide their optimization into clinical candidates. nih.govnih.gov

Exploration of New Biological Targets and Disease Indications

The indazole nucleus is a "privileged scaffold" known to interact with a wide array of biological targets, suggesting that this compound and its analogs could be relevant for multiple disease indications. nih.govnih.gov The historical success of indazole-containing drugs in oncology (e.g., Pazopanib, a tyrosine kinase inhibitor) provides a strong rationale for exploring its potential in cancer therapy. nih.govnih.gov

Beyond oncology, potential therapeutic areas include:

Inflammatory Diseases: Indazole derivatives have shown promise as inhibitors of key inflammatory mediators like lipoxygenase and Janus kinases (JAKs). nih.govnih.gov The structural motifs within this compound could be optimized for targets involved in autoimmune disorders and other inflammatory conditions.

Neurological Disorders: The structural similarity of the indazole core to the indole (B1671886) nucleus found in neurotransmitters like serotonin (B10506) suggests potential applications in neuroscience. acs.org Indeed, indazole analogs of tryptamines have been evaluated as serotonin receptor agonists, indicating a possible role in treating psychiatric and neurological conditions. acs.orgsemanticscholar.org

Infectious Diseases: Certain indazole derivatives have demonstrated antimicrobial and antiprotozoal activity, opening avenues for the development of new anti-infective agents. nih.gov

Phenotypic screening of a library of analogs derived from this compound against various cell lines and disease models could uncover novel biological activities and previously unconsidered therapeutic applications.

| Potential Therapeutic Area | Example Biological Target Class | Relevant Disease Indications |

| Oncology | Tyrosine Kinases, Polo-like Kinases (PLK) | Various Cancers (e.g., Breast, Lung, Leukemia) nih.govnih.govrsc.org |

| Inflammation | Janus Kinases (JAKs), Lipoxygenase (LOX) | Autoimmune Disorders, Inflammatory Conditions nih.govnih.gov |

| Neurology | Serotonin (5-HT) Receptors, Ion Channels | Depression, Anxiety, Neuropathic Pain acs.org |

| Infectious Diseases | Microbial Enzymes | Bacterial, Fungal, and Protozoal Infections nih.gov |

Development of Innovative and Sustainable Synthetic Routes

The advancement of this compound and its analogs from laboratory research to clinical application hinges on the development of efficient, scalable, and sustainable synthetic methods. While numerous methods exist for constructing the indazole core, challenges remain, particularly for creating specific substitution patterns in an environmentally friendly manner. nih.govnih.gov

Future research in this area should focus on:

Green Chemistry Approaches: Utilizing less hazardous solvents (e.g., ionic liquids), reducing the number of synthetic steps (one-pot reactions), and employing catalytic methods over stoichiometric reagents can minimize the environmental impact of synthesis. jocpr.comacs.org

Flow Chemistry: Continuous flow reactors offer improved safety, reproducibility, and scalability compared to traditional batch chemistry, making them ideal for the large-scale production of pharmaceutical intermediates. acs.org

Asymmetric Synthesis: Since the aminoethyl side chain contains a chiral center, developing stereoselective synthetic routes is crucial. Enantiomerically pure compounds often exhibit significantly different pharmacological and toxicological profiles.

Late-Stage Functionalization: Methods that allow for the modification of the indazole core in the final steps of a synthetic sequence are highly valuable for rapidly generating a diverse library of analogs for SAR studies.

Recent advances include copper-catalyzed N-N bond formation and annulation reactions using arynes and hydrazones to construct the indazole skeleton under mild conditions. nih.govnih.govacs.org Adapting these innovative methods for the specific synthesis of this compound derivatives will be a key enabler for its drug discovery programs.

Integration of Advanced Computational and Experimental Paradigms in Drug Discovery

The synergy between computational and experimental approaches has revolutionized modern drug discovery. jddhs.comwalshmedicalmedia.com For a molecule like this compound, this integrated paradigm can significantly accelerate the identification of lead compounds and their optimization.

Key integrated strategies include:

Virtual Screening and Molecular Docking: Computational screening of large compound libraries against the three-dimensional structures of biological targets can identify potential hits. walshmedicalmedia.com Molecular docking can then predict the binding modes of these hits, providing insights for rational analog design. nih.gov For instance, docking studies have been used to guide the design of indazole-based PLK4 inhibitors for neuroblastoma. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models correlate structural features of molecules with their biological activity. jddhs.com Machine learning and deep learning algorithms can now analyze vast datasets to predict drug-target interactions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and design novel compounds with desired characteristics. jddhs.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more accurate understanding of binding affinity and the conformational changes involved in target engagement.

High-Throughput Screening (HTS): The predictions from computational models must be validated experimentally. HTS allows for the rapid testing of thousands of compounds in vitro, providing the empirical data needed to refine computational models and confirm hits from virtual screens. jddhs.com

By creating a continuous feedback loop where computational predictions guide experimental work and experimental results refine the predictive models, researchers can navigate the chemical space around this compound more efficiently and rationally, increasing the probability of discovering a successful therapeutic agent. jddhs.commdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(1-Aminoethyl)-1-methyl-1H-indazole?

- Methodological Answer : A common approach involves multi-step synthesis starting with indazole derivatives. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1-methyl-1H-indazole-5-carboxylate) can be functionalized via reductive amination or nucleophilic substitution to introduce the 1-aminoethyl group. Post-functionalization, acidic deprotection (e.g., HCl/MeOH) removes the tert-butyl group, followed by purification via preparative HPLC to isolate the final compound . Parallel routes may employ coupling reactions with boronic esters or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, as seen in structurally related indazole derivatives .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying the indazole core, methyl group position, and aminoethyl substitution pattern. For example, the methyl group at N1 typically appears as a singlet (~δ 4.0 ppm), while the aminoethyl protons show splitting patterns consistent with coupling .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, SHELXL (via SHELX suite) is widely used for refining crystal structures. Proper space-group determination (e.g., using SHELXT) ensures accurate bond-length and angle measurements .

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) or ligands (e.g., XPhos) for coupling reactions, as seen in analogous indazole syntheses .

- Temperature Control : Lower temperatures (<0°C) may suppress side reactions during amination steps.

- Purification : Use gradient elution in preparative HPLC (C18 columns) to separate closely related byproducts .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data during structure refinement?

- Methodological Answer :

- Twinned Data Handling : For twinned crystals, use SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices .

- Displacement Parameter Analysis : Anisotropic refinement of non-hydrogen atoms improves accuracy. Validate thermal motion models using R cross-validation .

- Hydrogen Bonding Networks : Verify hydrogen positions via Fourier difference maps and apply restraints (e.g., DFIX in SHELXL) to stabilize geometry .

Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using independent assays (e.g., enzyme inhibition vs. cell-based assays) to rule out assay-specific artifacts.

- Conformational Analysis : Perform molecular docking or MD simulations to assess how substituent stereochemistry (e.g., aminoethyl orientation) affects target binding .

- Metabolite Profiling : Use LC-MS to identify potential metabolites that may interfere with activity measurements .

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Aminoethyl groups may hydrolyze under acidic conditions, requiring pH-stability profiling .

- Oxidative Stress Testing : Expose the compound to HO or liver microsomes to simulate metabolic oxidation. Track degradation products using HRMS .

- Crystalline vs. Amorphous Forms : Compare stability of polymorphs (identified via XRPD) to select the most stable form for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.